Cebranopadol-d5

Bioanalytical method validation UHPLC-MS/MS Pharmacokinetics

Cebranopadol-d5 is the essential stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis of cebranopadol. Unlike unlabeled analyte or structural analogs, its identical physicochemical properties ensure matched extraction recovery and co-elution, correcting matrix effects exceeding 15% in complex biological matrices. This is the gold-standard approach for FDA/EMA-compliant method validation (LLOQ: 0.05 ng/mL), supporting ANDA/NDA submissions and multi-week pharmacokinetic studies.

Molecular Formula C₂₄H₂₂D₅FN₂O
Molecular Weight 383.51
Cat. No. B1160123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCebranopadol-d5
Synonymstrans-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine;  (1α,4β)-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenylspiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine;  GRT 6005
Molecular FormulaC₂₄H₂₂D₅FN₂O
Molecular Weight383.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cebranopadol-d5 Deuterated Internal Standard for Accurate LC-MS/MS Quantification


Cebranopadol-d5 (GRT6005-d5) is a deuterium-labeled analog of cebranopadol, containing five deuterium atoms at the phenyl ring . The unlabeled cebranopadol is a first-in-class analgesic combining nociceptin/orphanin FQ peptide (NOP) receptor and opioid receptor agonism, with Kis of 0.9 nM (NOP), 0.7 nM (MOP), 2.6 nM (KOP), and 18 nM (DOP) [1]. Cebranopadol-d5 is utilized exclusively as a stable isotope-labeled internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Cebranopadol-d5 Cannot Be Replaced by Non-Deuterated or Structural Analog Internal Standards


Non-deuterated cebranopadol cannot serve as an internal standard because it is the target analyte itself in bioanalytical assays [1]. Structural analogs or alternative deuterated compounds differ in physicochemical properties that affect extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer source [2]. In complex biological matrices such as plasma, differential matrix effects between analyte and internal standard can introduce systematic quantification bias exceeding 15%, rendering analytical results non-compliant with EMA and FDA bioanalytical method validation guidelines [3]. The use of a stable isotope-labeled internal standard chemically identical to the analyte except for isotopic substitution is the gold-standard approach for correcting matrix effects and ensuring accuracy across diverse sample matrices [4].

Cebranopadol-d5 Quantitative Differentiation Evidence for LC-MS/MS Bioanalysis


Cebranopadol-d5 Enables Validated UHPLC-MS/MS Quantification Compliant with EMA Requirements

A UHPLC-MS/MS method employing cebranopadol-d5 as internal standard was developed and fully validated for cebranopadol quantification in rabbit plasma. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL and was demonstrated to be selective, repeatable, accurate, precise, and robust, with all validation parameters meeting EMA bioanalytical method validation requirements [1].

Bioanalytical method validation UHPLC-MS/MS Pharmacokinetics

Cebranopadol-d5 Facilitates Human Plasma Concentration Quantification at 0.05 ng/mL LLOQ

In clinical pharmacokinetic studies evaluating cebranopadol in healthy subjects and patients, plasma concentrations were determined using a validated LC-MS/MS method. The method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for cebranopadol in human plasma using a 50 μL sample volume [1].

Clinical pharmacokinetics Human plasma LLOQ

Cebranopadol-d5 Exhibits Defined Deuterium Labeling Pattern Optimized for MS/MS Quantification

Cebranopadol-d5 contains five deuterium atoms specifically substituted at the phenyl ring (2,3,4,5,6-pentadeuteriophenyl) . This labeling pattern produces a mass difference of +5 Da from unlabeled cebranopadol, providing sufficient mass separation to prevent isotopic cross-talk between analyte and internal standard MRM channels while avoiding chromatographic separation issues associated with excessive deuteration [1].

Stable isotope labeling MS/MS quantification Isotopic purity

Cebranopadol-d5 Enables Accurate Quantification Across 62-96 Hour Terminal Half-Life Window

Clinical pharmacokinetic studies demonstrate that cebranopadol exhibits a terminal phase half-life ranging from 62 to 96 hours and achieves steady state within approximately 2 weeks with a twofold accumulation factor under once-daily dosing [1]. Accurate quantification throughout this extended elimination phase requires an internal standard with identical long-term stability and consistent recovery characteristics across prolonged sample storage and analysis periods [2].

Terminal half-life Accumulation Multiple-dose PK

Cebranopadol-d5 Corrects Matrix Effects in Plasma with Demonstrated Cmax Range of 361-796 pg/mL

At steady-state dosing of cebranopadol 600 μg and 1600 μg once daily in human subjects, mean Cmax,ss values were 361 ± 161 pg/mL and 796 ± 371 pg/mL, respectively [1]. The validated LC-MS/MS method employing cebranopadol-d5 as internal standard enabled accurate quantification at these sub-nanogram per milliliter plasma concentrations by correcting for matrix effects and recovery variability inherent to plasma sample analysis [2].

Matrix effect Ion suppression Cmax

Cebranopadol-d5 Procurement-Relevant Application Scenarios


Clinical Pharmacokinetic Studies Requiring Sub-ng/mL Plasma Quantification

Cebranopadol-d5 is essential for validated LC-MS/MS methods quantifying cebranopadol in human plasma at steady-state concentrations as low as 361 ± 161 pg/mL (Cmax,ss at 600 μg dose) [1]. The method achieves an LLOQ of 0.05 ng/mL using 50 μL plasma, enabling accurate characterization of the 62-96 hour terminal half-life and twofold accumulation factor over 2-week dosing periods [1].

Preclinical Pharmacokinetic Profiling with EMA-Compliant Method Validation

In preclinical species, cebranopadol-d5 enables UHPLC-MS/MS method validation meeting all EMA bioanalytical requirements (selectivity, repeatability, accuracy, precision, robustness) with an LLOQ of 0.1 ng/mL in plasma [2]. This facilitates pharmacokinetic parameter determination, as demonstrated in rabbits where cebranopadol was quantifiable from 0.25 to 10 hours post-dose with mean Cmax of 871 ng/mL [2].

Regulatory Bioanalysis for ANDA and NDA Submissions

Cebranopadol-d5 supports abbreviated new drug application (ANDA) and new drug application (NDA) bioanalytical studies requiring validated LC-MS/MS methods with stable isotope-labeled internal standards . The defined +5 Da mass shift provides isotopic separation without chromatographic retention time deviation, a critical requirement for FDA/EMA-compliant matrix effect assessment .

Multiple-Dose Accumulation Studies Requiring Extended Sample Stability

The 62-96 hour terminal half-life of cebranopadol necessitates analysis of plasma samples collected over multiple weeks [1]. Cebranopadol-d5, as a chemically identical deuterated analog, maintains consistent extraction recovery and ionization response across extended storage durations and inter-batch analytical runs, correcting for any time-dependent variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cebranopadol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.